molecular formula C12H24N2O B7516122 N-tert-butyl-2-piperidin-1-ylpropanamide

N-tert-butyl-2-piperidin-1-ylpropanamide

Cat. No. B7516122
M. Wt: 212.33 g/mol
InChI Key: ZKPZNDLBPNSEHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-piperidin-1-ylpropanamide, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperidine derivatives and is widely used in organic synthesis.

Scientific Research Applications

N-tert-butyl-2-piperidin-1-ylpropanamidene has a wide range of applications in scientific research. It is commonly used as a protecting group for amines in organic synthesis. It can also be used as a reagent for the synthesis of various organic compounds. N-tert-butyl-2-piperidin-1-ylpropanamidene is also used in the production of pharmaceuticals and agrochemicals. Its potential as a drug candidate for the treatment of various diseases is currently being explored.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-piperidin-1-ylpropanamidene is not well understood. However, it is known to interact with various receptors in the body, including the dopamine and serotonin receptors. It has been shown to have a modulatory effect on the central nervous system and can affect the release of neurotransmitters.
Biochemical and Physiological Effects:
N-tert-butyl-2-piperidin-1-ylpropanamidene has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and antipsychotic effects in animal studies. It has also been shown to have potential as an antidepressant and anti-inflammatory agent. However, further studies are needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

N-tert-butyl-2-piperidin-1-ylpropanamidene has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under a wide range of conditions and can be stored for long periods. However, it has limitations in terms of its solubility and reactivity. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for the research on N-tert-butyl-2-piperidin-1-ylpropanamidene. Its potential as a drug candidate for the treatment of various diseases, including neurological disorders, is currently being explored. Its use in the synthesis of novel organic compounds is also an area of interest. Further studies are needed to fully understand its mechanism of action and its biochemical and physiological effects.
Conclusion:
N-tert-butyl-2-piperidin-1-ylpropanamidene is a versatile compound that has gained significant attention in the field of scientific research. Its potential applications in various fields, including organic synthesis and drug development, make it an important compound for further study. Its mechanism of action, biochemical and physiological effects, and future directions for research are areas of interest for scientists and researchers.

Synthesis Methods

N-tert-butyl-2-piperidin-1-ylpropanamidene can be synthesized by reacting N-tert-butylpropanamide with piperidine in the presence of a catalytic amount of acid. The reaction takes place under mild conditions and yields a white crystalline solid, which can be purified by recrystallization. This synthesis method is widely used in the laboratory and has been optimized for large-scale production.

properties

IUPAC Name

N-tert-butyl-2-piperidin-1-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O/c1-10(11(15)13-12(2,3)4)14-8-6-5-7-9-14/h10H,5-9H2,1-4H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPZNDLBPNSEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)(C)C)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-2-piperidin-1-ylpropanamide

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